molecular formula C19H24N2O3S B4279352 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B4279352
M. Wt: 360.5 g/mol
InChI Key: PRJXNRWHGPESOB-UHFFFAOYSA-N
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Description

1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a chemical compound belonging to the piperazine class, which is known for its versatility in chemical reactions and potential applications in pharmaceuticals and materials science. This compound, like others in its class, features a piperazine core substituted with various functional groups that define its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, typically involves multi-step chemical reactions that allow for the introduction of various substituents onto the piperazine core. One common approach is the coupling of phenylsulfonyl chloride with piperazine under controlled conditions, followed by substitution reactions to introduce specific functional groups (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt various conformations depending on the substitution pattern. Crystal structure studies provide insights into the conformational preferences and intermolecular interactions that influence the solid-state arrangement of these compounds (Kumara et al., 2017).

Chemical Reactions and Properties

Piperazine derivatives undergo a wide range of chemical reactions, including substitution reactions that allow for the modification of the piperazine core. These reactions are crucial for synthesizing compounds with desired chemical and biological properties. The sulfonyl and methoxyphenyl groups in 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine contribute to its reactivity and interaction with other molecules (Borrmann et al., 2009).

properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15-8-9-19(16(2)14-15)25(22,23)21-12-10-20(11-13-21)17-6-4-5-7-18(17)24-3/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJXNRWHGPESOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
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